molecular formula C10H10N4O4 B13875146 N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

Katalognummer: B13875146
Molekulargewicht: 250.21 g/mol
InChI-Schlüssel: IOKFRBGHLOBMIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. This often includes the use of metal-catalyzed reactions due to their efficiency and selectivity . The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core can bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-methoxy-N-methyl-1H-indazole-3-carboxamide
  • 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Uniqueness

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .

Eigenschaften

Molekularformel

C10H10N4O4

Molekulargewicht

250.21 g/mol

IUPAC-Name

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

InChI

InChI=1S/C10H10N4O4/c1-13(18-2)10(15)9-7-5-6(14(16)17)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12)

InChI-Schlüssel

IOKFRBGHLOBMIO-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.